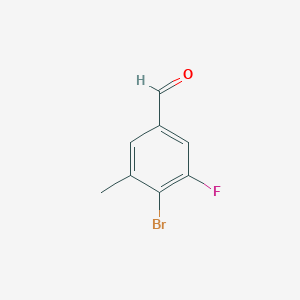

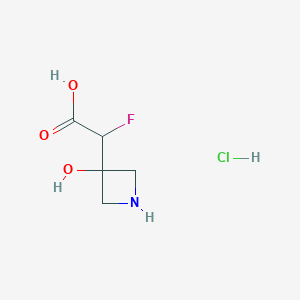

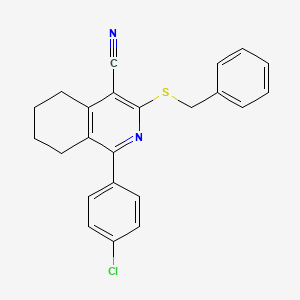

![molecular formula C17H15FN4O2 B2890125 2-(2-(1H-pyrrol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034507-63-4](/img/structure/B2890125.png)

2-(2-(1H-pyrrol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a component of several larger naturally occurring compounds, including heme, a component of hemoglobin .

Molecular Structure Analysis

The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The presence of nitrogen in the ring can have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis

Pyrrole compounds are known to undergo various chemical reactions, including electrophilic substitution and reactions at the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Pyrrole itself is a colorless liquid at room temperature and has a characteristic odor .Scientific Research Applications

Anti-Fibrosis Activity

This compound has been studied for its potential anti-fibrotic activities. Pyrimidine derivatives, which include this compound, have shown promising results in inhibiting fibrosis. They are evaluated against immortalized rat hepatic stellate cells (HSC-T6) and have been found to present better anti-fibrotic activities than some existing drugs .

Catalytic Protodeboronation

The compound’s structure suggests potential use in catalytic protodeboronation of pinacol boronic esters. This process is valuable for formal anti-Markovnikov hydromethylation of alkenes, which is a significant transformation in organic synthesis .

HIV-1 Integrase Inhibition

Derivatives of this compound, particularly those related to dolutegravir, have been explored for their role as HIV-1 integrase inhibitors. These inhibitors block the integration of the viral genome into the host cell, which is a crucial step in the replication of HIV .

Organic Synthesis Intermediate

The compound can serve as an intermediate in organic synthesis, especially in the synthesis of complex pharmaceuticals. It may be used in the development of new drugs or in the study of reaction mechanisms .

Antimicrobial and Antiviral Properties

Pyrimidine derivatives, including this compound, are known to exhibit antimicrobial and antiviral properties. This makes them valuable for the development of new treatments against various infections .

Enzyme Inhibition

The compound’s framework is suitable for modification to inhibit specific enzymes. This can lead to the development of new drugs targeting diseases that involve these enzymes .

Anti-Tumor Activity

Compounds with a pyrimidine core, such as this one, have been reported to have anti-tumor properties. They can be designed to target specific pathways involved in cancer cell proliferation .

Chemical Biology

In chemical biology, this compound can be used to study cell signaling pathways and other biological processes. Its unique structure allows it to interact with various biological targets, providing insights into cellular functions .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

13-fluoro-5-(2-pyrrol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2/c18-12-3-4-15-19-14-5-8-21(10-13(14)17(24)22(15)9-12)16(23)11-20-6-1-2-7-20/h1-4,6-7,9H,5,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFDGKGYBHCIIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)CN4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(1H-pyrrol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B2890043.png)

![7-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2890049.png)

![N-[2-methyl-4-[3-methyl-4-(thiophene-3-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B2890056.png)

![6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2890058.png)